Cas no 146-54-3 (dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine)

dimethyl({3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl})amineは、トリフルオロメチル基を有するフェノチアジン誘導体です。この化合物は、高い電子求引性を持つトリフルオロメチル基を有するため、優れた安定性と特異的な反応性を示します。分子構造中のフェノチアジン骨格はπ共役系を形成し、光電気化学的特性や分子認識能に寄与します。また、第三級アミン部位は塩基性や求核性を付与し、多様な化学修飾が可能です。これらの特性から、医薬品中間体や機能性材料の合成において有用なビルディングブロックとして期待されます。特に、トリフルオロメチル基の導入により、代謝安定性や脂溶性の向上が図れる点が特徴です。

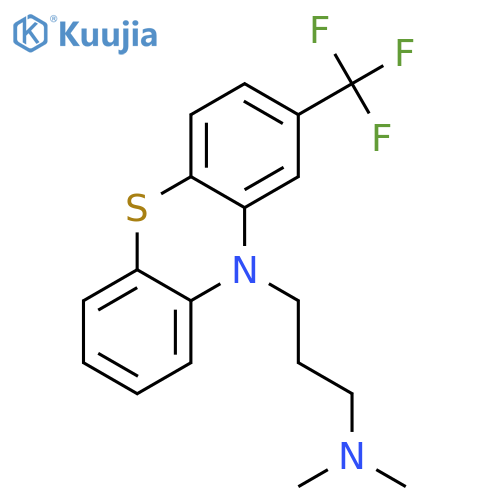

146-54-3 structure

商品名:dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine

dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine 化学的及び物理的性質

名前と識別子

-

- triflupromazine

- N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine

- 2-trifluoromethyl-10-[3-(dimethylamino)propyl]phenothiazine

- Adazine

- dimethyl-[3-(2-trifluoromethyl-phenothiazin-10-yl)-propyl]-amine

- Fluopromazine

- N,N-dimethyl-2-(trifluoromethyl)-10H-phenothiazine-10-propanamine

- Psyquil

- Siquil

- Trifluopromazine

- Triflupromazina

- Triflupromazinum

- Vesprin

- Vetame

- TRIFLUOROPROMAZINE

- dimethyl(3-(2-trifluoromethylphenothiazin-10-yl)propyl)amine

- 10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)-10H-phenothiazine

- dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine

- NCGC00024300-04

- TRIFLUPROMAZINE [MART.]

- IDI1_000808

- NCGC00016012-02

- EN300-25597616

- SR-01000000224-4

- Triflupromazine (USP:INN:BAN)

- PDSP2_001328

- HSDB 3407

- CCG-205220

- UNII-RO16TQF95Y

- 10-3-(Dimethylamino)propyl-2-(trifluoromethyl)phenothiazine

- 10H-Phenothiazine-10-propanamine, N,N-dimethyl-2-(trifluoromethyl)-

- SDCCGSBI-0051113.P004

- TRIFLUPROMAZINE [WHO-DD]

- NSC17473

- AB00053647_16

- DTXCID303704

- N,N-Dimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]-1-propanamine #

- Prestwick0_000053

- EINECS 205-673-6

- Triflupromazina (INN-Spanish)

- Triflupromazinum (INN-Latin)

- DTXSID9023704

- BRD-K63675182-003-14-5

- dimethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amine;hydrochloride

- 10-[3-(Dimethylamino)propyl]-2-(trifluoromethyl)phenothiazine

- BDBM67544

- CAS-1098-60-8

- DivK1c_000808

- N05AA05

- NCGC00016012-01

- 2-(Trifluoromethyl)promazine

- TRIFLUPROMAZINE (MART.)

- TRIFLUPROMAZINE (USP MONOGRAPH)

- CHEBI:9711

- GTPL4330

- TRIFLUPROMAZINE [MI]

- NCGC00016012-08

- Triflupromazina [INN-Spanish]

- Lopac-T-2896

- TRIFLUPROMAZINE [HSDB]

- AB00053647_17

- Psyquil; Siquil

- TRIFLUPROMAZINE [VANDF]

- SBI-0051113.P003

- NCGC00016012-07

- TRIFLUPROMAZINE [USP MONOGRAPH]

- Lopac0_001146

- PDSP1_001344

- Q510494

- KBio2_005651

- KBio1_000808

- 10-(3-(Dimethylamino)propyl)-2-(trifluoromethyl)phenothiazine

- NCGC00016012-16

- TRIFLUPROMAZINE [ORANGE BOOK]

- N,N-dimethyl-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)-1-propanamine

- Triflupromazin

- NS00004109

- KBioSS_000515

- KBio2_000515

- N,N-dimethyl-3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propan-1-amine

- AKOS040732185

- N,N-dimethyl-3-[2-(trifluoromethyl)phenothiazin-10-yl]propan-1-amine hydrochloride

- NCGC00016012-06

- 2-Trifluoromethyl-10-(gamma-dimethylaminopropyl)phenothiazine

- Vesprin (TN)

- BSPBio_003444

- BPBio1_000227

- NCI60_001426

- Prestwick1_000053

- D00390

- NCGC00016012-03

- SCHEMBL44085

- N,N-dimethyl-3-[2-(trifluoromethyl)-10-phenothiazinyl]-1-propanamine;hydrochloride

- NCGC00016012-04

- CHEMBL570

- 146-54-3

- BSPBio_000205

- Spectrum5_001282

- NCI60_001029

- KBio2_003083

- LS-14640

- NINDS_000808

- DB00508

- Prestwick3_000053

- AB00053647

- Triflupromazine [INN]

- Phenothiazine, 10-(3-(dimethylamino)propyl)-2-(trifluoromethyl)-

- N,N-dimethyl-3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-1-amine

- NSC14959

- Phenothiazine, 10-[3-(dimethylamino)propyl]-2-(trifluoromethyl)-

- NCGC00016012-09

- L001149

- dimethyl({3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl})amine

- KBioGR_001062

- Triflupromazine [USP:INN:BAN]

- Spectrum_000095

- RO16TQF95Y

- Trifluopromazine hydrochloride

- Triflupromazinum [INN-Latin]

- cid_66069

- Spectrum4_000741

- SPBio_002126

- NCGC00016012-05

- Prestwick2_000053

- Triflupromazine (USP/INN)

- BRD-K63675182-003-23-6

- BRD-K63675182-003-22-8

- phenothiazine, 10-(3-dimethylaminopropyl)-2-trifluoromethyl-

-

- MDL: MFCD00866708

- インチ: InChI=1S/C18H19F3N2S/c1-22(2)10-5-11-23-14-6-3-4-7-16(14)24-17-9-8-13(12-15(17)23)18(19,20)21/h3-4,6-9,12H,5,10-11H2,1-2H3

- InChIKey: XSCGXQMFQXDFCW-UHFFFAOYSA-N

- ほほえんだ: CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

計算された属性

- せいみつぶんしりょう: 352.12200

- どういたいしつりょう: 352.122

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 24

- 回転可能化学結合数: 5

- 複雑さ: 416

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 31.8A^2

じっけんとくせい

- 色と性状: Solid powder

- 密度みつど: 1.2198 (estimate)

- ゆうかいてん: 25°C

- ふってん: bp0.7 176°; bp0.4 162-164°

- フラッシュポイント: 212.4°C

- 屈折率: nD23 1.5780

- PSA: 31.78000

- LogP: 5.32480

dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine セキュリティ情報

- シグナルワード:Warning

- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine 税関データ

- 税関コード:2934300000

- 税関データ:

中国税関コード:

2934300000概要:

293430000.フェノチアジン環系を含む化合物(水素化の有無にかかわらず、さらに縮合していない化合物)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、

要約:

293430000。構造中にフェノチアジン環系(水素化の有無にかかわらず)を含む他の化合物は、さらに縮合していない。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-25597616-0.05g |

dimethyl({3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl})amine |

146-54-3 | 95% | 0.05g |

$73.0 | 2024-06-19 |

dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine 関連文献

-

Eduardo Costa Figueiredo,Gustavo Braga Sanvido,Marco Aurélio Zezzi Arruda,Marcos Nogueira Eberlin Analyst 2010 135 726

-

Guang-Bin Shen,Bao-Chen Qian,Yan-Hua Fu,Xiao-Qing Zhu Org. Chem. Front. 2022 9 6001

-

P. H. Shirsat,G. Clarke Analyst 1980 105 823

-

J. R. Salmon,P. R. Wood Analyst 1976 101 611

-

Hendrik Keyzer,Stephen J. Fey,Barry Thornton,Jette E. Kristiansen RSC Adv. 2015 5 20865

146-54-3 (dimethyl({3-2-(trifluoromethyl)-10H-phenothiazin-10-ylpropyl})amine) 関連製品

- 2622-37-9(10H-Phenothiazine-10-propanamine,N,N,b-trimethyl-2-(trifluoromethyl)-)

- 2804-16-2(N-Desmethyl trifluoperazine dihydrochloride)

- 117-89-5(Trifluoperazine)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量